3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide
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Overview
Description
3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide is an organic compound that features a quinoline ring attached to a thioether linkage, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide typically involves the following steps:
Formation of the Thioether Linkage: The quinoline-2-thiol is reacted with a suitable halide, such as 3-bromopropanamide, under basic conditions to form the thioether linkage.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with p-toluidine to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated quinoline derivatives.
Scientific Research Applications
3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, potentially affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-thiol: Shares the quinoline ring and thioether linkage but lacks the propanamide moiety.
N-(p-tolyl)propanamide: Contains the propanamide moiety but lacks the quinoline ring and thioether linkage.
Uniqueness
3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide is unique due to the combination of the quinoline ring, thioether linkage, and propanamide moiety, which imparts distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-6-9-16(10-7-14)20-18(22)12-13-23-19-11-8-15-4-2-3-5-17(15)21-19/h2-11H,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAOJLNQXFAJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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